2-Oxocyclopentanecarboxylic acid

Catalog No.
S731549
CAS No.
50882-16-1
M.F
C6H8O3
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxocyclopentanecarboxylic acid

CAS Number

50882-16-1

Product Name

2-Oxocyclopentanecarboxylic acid

IUPAC Name

2-oxocyclopentane-1-carboxylic acid

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c7-5-3-1-2-4(5)6(8)9/h4H,1-3H2,(H,8,9)

InChI Key

FXBPINRBSNMESY-UHFFFAOYSA-N

SMILES

C1CC(C(=O)C1)C(=O)O

Synonyms

2-Carboxycyclopentanone; 2-Oxocyclopentane-1-carboxylic Acid

Canonical SMILES

C1CC(C(=O)C1)C(=O)O

Synthesis and Characterization:

2-Oxocyclopentanecarboxylic acid (2-OCCA) is a relatively simple organic molecule with the chemical formula C₆H₈O₃. While its natural occurrence has not been extensively documented, several research studies have reported its synthesis through various methods, including the oxidation of cyclopentane-1,2-diol []. These studies also detail the characterization of the synthesized 2-OCCA using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [, ].

Potential Applications:

While research on 2-OCCA is limited, some studies have explored its potential applications in specific areas:

  • As a Substrate for Enzymatic Studies: A study investigated the biohydroxylation of 2-OCCA using mutants of the enzyme cytochrome P450 BM-3, which is known to play a role in the breakdown of various organic compounds []. This research contributes to the understanding of the enzyme's activity and its potential role in metabolizing similar molecules.
  • As a Precursor for Other Compounds: 2-OCCA can potentially serve as a starting material for the synthesis of other biologically relevant molecules. For example, studies have shown its conversion to 3-hydroxycyclopentanecarboxylic acid through hydrogenation reactions []. This demonstrates the potential use of 2-OCCA as a building block for more complex molecules with potential biological activities.

2-Oxocyclopentanecarboxylic acid is an organic compound with the molecular formula C6H8O3C_6H_8O_3. It features a cyclopentane ring with a carboxylic acid group and a ketone group. This compound is characterized by its unique structure, which includes both a carbonyl group and a carboxylic acid functional group, making it a member of the broader category of carboxylic acids. The presence of these functional groups contributes to its reactivity and potential applications in various chemical processes.

Typical of carboxylic acids and ketones:

  • Esterification: It can react with alcohols to form esters, typically under acidic conditions. This reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acid.
  • Decarboxylation: Under certain conditions, this compound can lose carbon dioxide, leading to the formation of cyclopentanone derivatives.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can undergo condensation with other carbonyl compounds, potentially leading to complex cyclic structures.

These reactions highlight the dual functionality of 2-oxocyclopentanecarboxylic acid as both an acid and a ketone, allowing it to participate in diverse organic transformations .

Several methods exist for synthesizing 2-oxocyclopentanecarboxylic acid:

  • Oxidation of Cyclopentanone: Cyclopentanone can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield 2-oxocyclopentanecarboxylic acid.
  • Carboxylation of Cyclopentene: Cyclopentene can undergo carboxylation reactions using carbon dioxide under pressure in the presence of catalysts to form the desired compound.
  • Hydrolysis of Esters: The hydrolysis of esters derived from cyclopentanecarboxylic acid can also yield 2-oxocyclopentanecarboxylic acid under acidic or basic conditions .

2-Oxocyclopentanecarboxylic acid has potential applications in:

  • Pharmaceuticals: Its derivatives may serve as intermediates in the synthesis of pharmaceutical compounds due to their biological activity.
  • Agricultural Chemicals: It could be utilized in developing agrochemicals that target specific metabolic pathways in plants or pests.
  • Material Science: The compound may find applications in creating polymers or resins where specific functional groups are required for reactivity or binding properties .

Several compounds share structural similarities with 2-oxocyclopentanecarboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
Cyclopentanecarboxylic AcidContains a single carboxylic acid groupSimpler structure; lacks ketone functionality
2-Ketobutyric AcidContains a ketone and a carboxylic groupSmaller size; different ring structure
3-Oxobutanoic AcidContains a ketone at the third positionLinear structure; lacks cyclic features
Oxaloacetic AcidDicarboxylic acid with two carboxyl groupsInvolved in metabolic pathways (Krebs cycle)

The uniqueness of 2-oxocyclopentanecarboxylic acid lies in its combination of cyclic structure and dual functional groups (ketone and carboxylic acid), which grants it distinct reactivity compared to linear or less complex analogs .

XLogP3

0.7

Dates

Last modified: 08-15-2023

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